![molecular formula C15H11F2NO4S B2432234 N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034250-56-9](/img/structure/B2432234.png)
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Structure Determination and Properties
- Structure Determination and Analysis : Sulfonamides, such as tolbutamide, have been structurally characterized, providing insights into their crystallographic properties and interactions, which are crucial for understanding their behavior in various applications (Nirmala & Gowda, 1981).
Biological and Chemical Activities
- DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes have been shown to interact with DNA and exhibit significant anticancer activity, highlighting the potential of sulfonamide derivatives in therapeutic applications (González-Álvarez et al., 2013).
- Biofilm Inhibition and Cytotoxicity : N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising results in inhibiting bacterial biofilms and displaying cytotoxicity against certain cells, suggesting their potential in addressing microbial resistance and tumor treatment (Abbasi et al., 2020).
Computational Studies and Material Synthesis
- Computational Studies and Material Synthesis : Sulfonamide molecules have been the subject of computational studies and material synthesis, providing valuable information on their structural, electronic properties, and potential applications in material science (Murthy et al., 2018).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition for Therapeutic Applications : Studies on benzenesulfonamides and tetrafluorobenzenesulfonamides have revealed their potential as inhibitors of carbonic anhydrase isoforms, which is significant for developing therapies for conditions like glaucoma, edema, and certain neurological disorders (Pala et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO4S/c16-12-2-1-3-13(17)15(12)23(19,20)18-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVXZOZDLUQMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzenesulfonamide |
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